

Technical Guide: Physicochemical Properties of 4-(4-Aminophenyl)-3-morpholinone-d4

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(4-Aminophenyl)-3-morpholinone-d4

Cat. No.: B589499

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available physical and solubility data for the deuterated compound **4-(4-Aminophenyl)-3-morpholinone-d4**, a labeled analog of a key intermediate in the synthesis of several pharmaceutical compounds. Due to its isotopic labeling, this compound is a valuable tool in metabolism, pharmacokinetic, and analytical studies. This document compiles known data and presents generalized experimental protocols for its characterization.

Core Physical Properties

The introduction of deuterium atoms into the 4-(4-aminophenyl)-3-morpholinone structure results in a higher molecular weight compared to its non-deuterated counterpart. While significant alterations to chemical reactivity are not expected, the change in mass is a key feature for its use in isotope dilution mass spectrometry.^[1] Below is a comparison of the physical properties of both the deuterated and non-deuterated forms.

Property	4-(4-Aminophenyl)-3-morpholinone-d4	4-(4-Aminophenyl)-3-morpholinone
Molecular Formula	C ₁₀ H ₈ D ₄ N ₂ O ₂ [2]	C ₁₀ H ₁₂ N ₂ O ₂ [3] [4] [5]
Molecular Weight	196.24 g/mol [2]	192.21 g/mol [3] [4] [5]
Appearance	-	White to Light Brown Solid [5]
Boiling Point	-	502.3±45.0 °C (Predicted) [6]
Storage Temperature	-	2-8°C [5]

Solubility Profile

Quantitative solubility data for **4-(4-Aminophenyl)-3-morpholinone-d4** is not readily available in the public domain. However, qualitative solubility information for the non-deuterated analog, 4-(4-Aminophenyl)-3-morpholinone, has been reported. It is anticipated that the deuterated form will exhibit a similar solubility profile.

Solvent	Solubility of 4-(4-Aminophenyl)-3-morpholinone
DMSO	Slightly Soluble [5] [6]
Methanol	Slightly Soluble (Heated) [5] [6]
Chloroform	Soluble [7]
Dichloromethane	Soluble [7]
Ethyl Acetate	Soluble [7]
Acetone	Soluble [7]

Experimental Protocols

Detailed experimental protocols for the determination of the physical and solubility properties of **4-(4-Aminophenyl)-3-morpholinone-d4** are not specified in the available literature. The following are generalized protocols that represent standard laboratory methods for such characterizations.

Determination of Melting Point (Capillary Method)

- Sample Preparation: A small, dry sample of the compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
- Instrumentation: The capillary tube is placed in a melting point apparatus.
- Heating: The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
- Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted.

Determination of Solubility (Shake-Flask Method)

- Equilibrium System Preparation: An excess amount of the solid compound is added to a known volume of the solvent in a sealed flask.
- Agitation: The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the undissolved solid from the saturated solution.
- Quantification: The concentration of the compound in the clear supernatant is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). The result is expressed in units such as mg/mL or mol/L.

Characterization Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of a deuterated compound like **4-(4-Aminophenyl)-3-morpholinone-d4**.

[Click to download full resolution via product page](#)

General workflow for deuterated compound characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-(4-Aminophenyl)-3-morpholinone-d4 | Benchchem [benchchem.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. 4-(4-Aminophenyl)morpholin-3-one | CAS:438056-69-0 | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. 4-(4-Aminophenyl)morpholin-3-one | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompas.com]
- 7. UniSysCat: New deuteration protocol for preparing NMR solvents [unisyscat.de]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 4-(4-Aminophenyl)-3-morpholinone-d4]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b589499#4-4-aminophenyl-3-morpholinone-d4-physical-properties-and-solubility-data>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com